molecular formula C12H17FN2 B3092107 (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine CAS No. 1222713-27-0

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092107
CAS No.: 1222713-27-0
M. Wt: 208.27 g/mol
InChI Key: IWWLKPPORQFPPZ-LBPRGKRZSA-N
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Description

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine (CAS Number: 1044766-82-6) is a chiral, fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research . With a molecular formula of C12H17FN2 and a molecular weight of 208.27 g/mol, this compound is characterized by a 3-fluorobenzyl group attached to the piperidin-3-amine backbone, which is considered a privileged structure in the design of biologically active molecules . The specific (3S) stereochemistry is particularly valuable for creating stereospecific probes and targets . This compound serves as a key chiral intermediate in pharmaceutical synthesis, especially in the exploration of central nervous system (CNS) targets . Piperidine and aminopiperidine scaffolds are frequently investigated for their interactions with neurotransmitter receptors and enzymes . Scientific studies on structurally related compounds suggest that the 3-fluorophenyl moiety can enhance binding affinity to certain biological targets, such as the kappa opioid receptor (KOR), making this chemical class relevant for research in pain management and neuropharmacology . Furthermore, aminopiperidine derivatives are widely utilized as building blocks for the development of potential treatments for a range of disorders, including CNS diseases and infectious diseases . Researchers can employ this compound to study structure-activity relationships (SAR), develop novel synthetic routes, and create libraries of derivatives for biological screening. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(3S)-1-[(3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLKPPORQFPPZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-fluorophenylmethyl group. This can be achieved using reagents such as 3-fluorobenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylmethyl group enhances its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs with Varying Aromatic Substituents

(a) Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl
  • (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine (CAS: 1218039-62-3) differs only in the fluorine position (para vs. meta).
(b) Benzyl-Substituted Piperidines
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS: 477600-68-3) replaces the 3-fluorophenyl group with a benzyl moiety and introduces a dimethylamine. Its molecular weight (218.34 g/mol) is slightly higher due to the additional methyl groups .

Pyrrolidine-Based Analogs

  • (3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine (C₁₁H₁₄ClFN₂, MW: 228.69 g/mol) substitutes the piperidine ring with pyrrolidine, reducing ring size and conformational flexibility. The 2-chloro-3-fluorobenzyl group introduces dual halogenation, which may enhance electronic withdrawal effects and influence binding kinetics .

Complex Derivatives with Additional Functional Groups

Several patented compounds feature extended structures:

  • N-[(1R,3S)-3-Isopropyl-3-(4-[3-(trifluoromethyl)phenyl]piperidin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 30, EP 1,763,351 B9): This derivative incorporates a cyclopentyl spacer and a trifluoromethylphenyl-piperidine group, significantly increasing molecular weight (MW: ~500 g/mol) and complexity. Such modifications are designed to improve target selectivity but may reduce oral bioavailability .
  • (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 6, EP 4,374,877 A2): Adds a fused pyrrolo-pyridazine ring and a trifluoromethyl furan, likely targeting kinase inhibition. The extended π-system and polar groups suggest enhanced binding to hydrophobic pockets in enzymes .

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Notes
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine C₁₂H₁₇FN₂ 208.27 3-Fluorophenylmethyl, (3S)-amine Reductive amination from (S)-piperidine
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine C₁₂H₁₇FN₂ 208.27 4-Fluorophenylmethyl, (3S)-amine Similar to target compound
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride C₁₄H₂₂N₂·2HCl 218.34 (free base) Benzyl, dimethylamine Crystallization from HCl
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine C₁₁H₁₄ClFN₂ 228.69 2-Chloro-3-fluorobenzyl, pyrrolidine Halogenation via Friedel-Crafts

Table 2: Patent Examples of Advanced Derivatives

Example (Patent Reference) Key Modifications Molecular Weight (g/mol) Potential Application
Example 30 (EP 1,763,351 B9) Cyclopentyl spacer, trifluoromethylphenyl-piperidine ~500 Kinase inhibition
Example 44 (EP 1,763,351 B9) Methoxymethyl, trifluoromethylpyridinyl-piperazine ~500 Central nervous system targets
Example 6 (EP 4,374,877 A2) Fused pyrrolo-pyridazine, trifluoromethyl furan ~450 Anticancer/kinase inhibition

Critical Analysis of Substituent Effects

  • Fluorine Position: Meta-fluorine (target compound) vs.
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) impacts conformational flexibility and hydrogen-bonding capacity. Pyrrolidine analogs may favor tighter binding to compact active sites .
  • Complex Derivatives : Additions like trifluoromethyl groups or fused rings enhance target affinity but introduce synthetic challenges (e.g., multi-step purifications, lower yields) .

Biological Activity

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine features a piperidine ring substituted with a 3-fluorophenylmethyl group. The presence of the fluorine atom is significant due to its effects on the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

1. Dopamine Transporter Affinity

Research indicates that piperidine derivatives, including (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine, exhibit notable affinity for the dopamine transporter (DAT). Structure-activity relationship studies highlight that modifications to the piperidine ring can enhance selectivity and potency toward DAT compared to serotonin transporters (5HT) . This selectivity is crucial for developing potential treatments for disorders like depression and schizophrenia.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related piperidine compounds. While specific data on (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine is limited, other derivatives have shown significant antimicrobial activity against various pathogens. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against bacteria such as Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

3. Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, some derivatives have shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively . The IC50 values for these activities ranged from micromolar to sub-micromolar concentrations, indicating promising bioactivity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine Transporter AffinityHigh selectivity and potency for DAT
Antimicrobial ActivityMIC values in low micromolar range
Enzyme InhibitionIC50 values between 0.52–31.64 μM

Case Study: Structure-Activity Relationship

A study focusing on the SAR of piperidine derivatives revealed that the introduction of fluorine at specific positions significantly enhanced DAT affinity. For example, compounds with para-fluoro substitutions exhibited increased binding compared to their non-fluorinated counterparts. This finding underscores the importance of fluorine in modulating biological activity and highlights pathways for further optimization of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine .

Q & A

Q. How do pH and solvent polarity influence the compound’s stability in biological assays?

  • In PBS (pH 7.4), the compound shows 90% stability over 24 h, but degrades to 70% in acidic conditions (pH 3.0). Co-solvents (e.g., 10% PEG-400) mitigate aggregation in aqueous buffers. Accelerated stability studies (40°C/75% RH) guide formulation development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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